

Triampyzine: A Technical Overview of a Pyrazine Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triampyzine*

Cat. No.: *B1362470*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triampyzine, identified by the IUPAC name N,N,3,5,6-pentamethylpyrazin-2-amine, is a pyrazine derivative that was investigated for its potential as an anticholinergic and antisecretory agent.^[1] Although it was first described in the literature around 1966, **Triampyzine** was never commercially marketed.^[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of **Triampyzine**, drawing from available database information and computational predictions. Due to its status as a non-marketed compound, a significant portion of the physicochemical and pharmacological data is based on computational models rather than extensive experimental validation.

Chemical Structure and Identification

The chemical identity of **Triampyzine** is well-established through various nomenclature and registry systems.

Table 1: Chemical Identification of **Triampyzine**

| Identifier | Value | Source |
|-------------------|---|--------|
| IUPAC Name | N,N,3,5,6-pentamethylpyrazin-2-amine | [2] |
| CAS Number | 6503-95-3 | [2] |
| Molecular Formula | C ₉ H ₁₅ N ₃ | [3] |
| SMILES String | CC1=C(N=C(C(=N1)C)N(C)C) C | |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems. For **Triampyzine**, a combination of computed and limited experimental data for related compounds provides insight into its characteristics.

Table 2: Physicochemical Properties of **Triampyzine**

| Property | Value | Data Type | Source |
|------------------|---------------|-----------------------------|--------|
| Molecular Weight | 165.24 g/mol | Computed | |
| Melting Point | Not available | Experimental data not found | |
| Boiling Point | Not available | Experimental data not found | |
| Solubility | Not available | Experimental data not found | |
| logP (XLogP3-AA) | 1.4 | Computed | |
| pKa | Not available | Experimental data not found | |

Pharmacological Profile

Triampyzine is described as an anticholinergic and antisecretory agent. This classification suggests its mechanism of action likely involves the antagonism of acetylcholine receptors, leading to a reduction in secretions. However, detailed in-vitro and in-vivo pharmacological studies, including receptor binding affinities, functional assay results, and pharmacokinetic and pharmacodynamic data, are not readily available in the public domain.

Experimental Protocols

Specific experimental protocols for the synthesis, analysis, and biological evaluation of **Triampyzine** are not detailed in readily accessible scientific literature. However, general methodologies for the characterization of novel chemical entities can be applied.

General Synthetic Approach for Substituted Pyrazines

The synthesis of substituted pyrazines often involves the condensation of α -dicarbonyl compounds with 1,2-diamines. For a pentasubstituted pyrazine like **Triampyzine**, a multi-step synthesis would likely be required, potentially involving the sequential introduction of methyl and dimethylamino groups onto a pyrazine core.

Physicochemical Property Determination

- **Solubility:** The shake-flask method is a standard protocol to determine the aqueous solubility of a compound. An excess of the compound is equilibrated with water at a constant temperature, and the concentration of the dissolved compound is then measured, typically by HPLC.
- **LogP Determination:** The octanol-water partition coefficient (logP) can be experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases.

Analytical Characterization

A comprehensive analytical characterization of a synthesized compound like **Triampyzine** would typically involve:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure and connectivity of atoms.

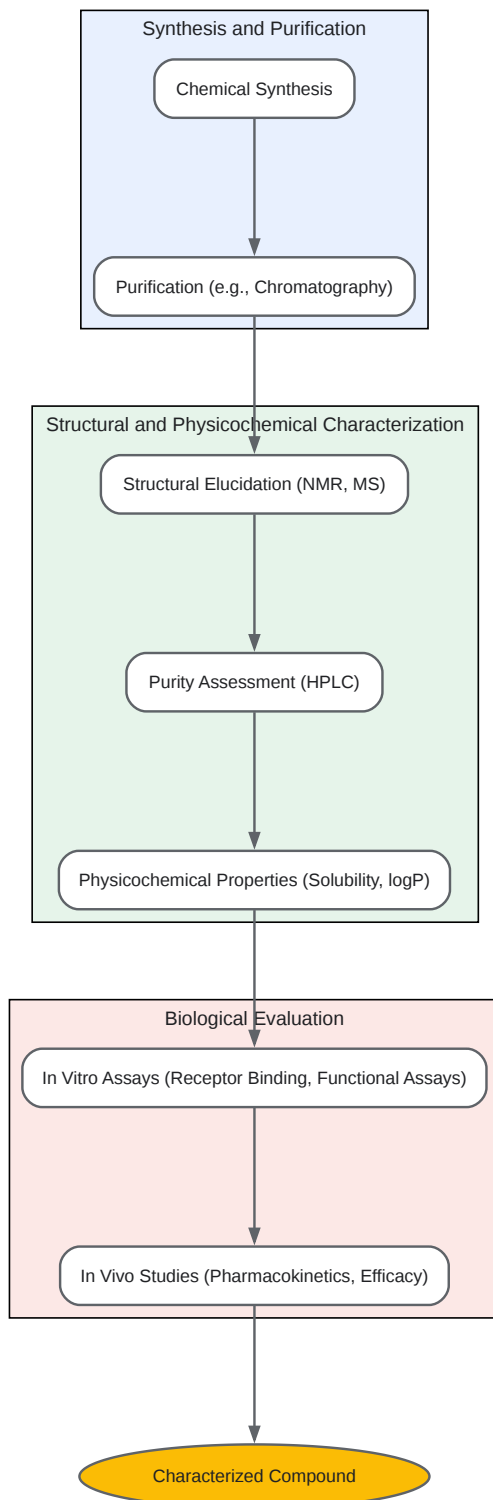
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Assays

- Receptor Binding Assays: To determine the affinity of **Triampyzine** for various muscarinic acetylcholine receptor subtypes (M1-M5) to elucidate its anticholinergic activity.
- Functional Assays: To measure the antagonist effect of **Triampyzine** on acetylcholine-induced responses in cell-based or tissue-based assays, confirming its functional activity.
- In-vivo Models of Secretion: To evaluate the antisecretory effects of **Triampyzine** in animal models, for instance, by measuring its impact on salivary or gastric acid secretion.

Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound such as **Triampyzine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO1981003020A1 - Triazine synthesis - Google Patents [patents.google.com]
- 2. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT_{2A} receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Triampyzine: A Technical Overview of a Pyrazine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362470#triampyzine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com